Muscazone

Toxicology Pharmacology Safety Assessment

Researchers detecting Amanita alkaloids face cross-reactivity when using ibotenic acid or muscimol as surrogate standards for muscazone. Muscazone (CAS 2255-39-2) solves this with its unique 2(3H)-oxazolone ring and distinct physicochemical profile (mp 190 °C dec.). • Non-interchangeable reference standard for selective LC-MS/MS and electrochemical sensor method validation • Validated negative control for GABA-A/NMDA receptor pharmacology studies • Synthetic precursor for protected 2,4-diamino-3-hydroxybutyric acid derivatives in peptidomimetic research Supplied as crystalline solid, ≥98% purity. For R&D use only.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 2255-39-2
Cat. No. B1210498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuscazone
CAS2255-39-2
Synonymsmuscazone
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1=C(OC(=O)N1)C(C(=O)O)N
InChIInChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-5(10)11-2/h1,3H,6H2,(H,7,10)(H,8,9)
InChIKeyASBGWPLVVIASBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Muscazone (CAS 2255-39-2) Procurement and Specification Guide for Isoxazole Alkaloid Research


Muscazone (CAS 2255-39-2) is a naturally occurring, toxic psychoactive amino acid and isoxazole alkaloid first isolated from the fly agaric mushroom *Amanita muscaria* [1]. It is structurally and pharmacologically related to the more potent isoxazole derivatives ibotenic acid and muscimol, which are also found in the same species [2]. Its core heterocyclic structure is a 2(3H)-oxazolone ring, a key structural distinction from the isoxazole ring of ibotenic acid . This compound is of interest as a natural product reference standard, a synthetic intermediate, and a subject of neuropharmacology research, but its procurement requires careful differentiation from its more active and toxic in-class counterparts.

Why Muscazone Cannot Be Substituted with Ibotenic Acid or Muscimol in Research and Industrial Contexts


Direct substitution of muscazone with its close structural analogs, ibotenic acid and muscimol, is not scientifically valid due to critical differences in their pharmacodynamic profiles, metabolic stability, and synthetic utility. While all three are isoxazole-derived alkaloids from *Amanita muscaria*, their receptor activities and potencies differ by orders of magnitude [1]. Muscimol is a high-affinity GABA-A receptor agonist (Kd = 41 nM), whereas ibotenic acid is a potent NMDA receptor agonist and a neurotoxin, and muscazone exhibits significantly lower and ill-defined pharmacological activity, with some sources describing its psychoactivity as 'dubious' [2]. Furthermore, their distinct chemical structures—muscazone possessing a unique 2(3H)-oxazolone ring—lead to divergent physicochemical properties and reactivities, making them non-interchangeable as analytical reference standards or synthetic building blocks .

Muscazone (CAS 2255-39-2) Comparative Evidence for Research and Industrial Selection


Comparative Acute Toxicity (LD50) in Rodent Models: Muscazone vs. Muscimol and Ibotenic Acid

In mice, the reported LD50 for muscimol is 3.8 mg/kg (subcutaneous) and 2.5 mg/kg (intraperitoneal), and for ibotenic acid is 15 mg/kg (intravenous) and 38 mg/kg (oral). While specific LD50 data for muscazone are not available, authoritative sources note that its toxic symptoms from high doses are similar to those of ibotenic acid, but its overall pharmacological activity is 'significantly lower' and of 'minor' consequence [1][2]. This indicates a potentially distinct safety and potency profile, making it a less toxic alternative for certain experimental contexts.

Toxicology Pharmacology Safety Assessment

Synthetic Utility as a Building Block for 2,4-Diamino-3-hydroxybutyric Acid Derivatives

A patented process utilizes muscazone as a starting material for the synthesis of protected 2,4-diamino-3(S)-hydroxybutyric acid derivatives, which are valuable building blocks for novel peptides. The described synthetic route, beginning with muscazone, proceeds in three steps and yields the desired protected (2S, 3S) amino acid with a molar yield of 13% and a diastereoisomeric ratio of 86:14 (2S,3S : 2S,3R) [1]. This application is not reported for ibotenic acid or muscimol, highlighting a unique role for muscazone in fine chemical synthesis.

Synthetic Chemistry Peptidomimetics Process Chemistry

Physicochemical Differentiation: Melting Point and Decomposition Behavior

Muscazone exhibits a characteristic melting point of 190 °C, at which it simultaneously decomposes. This is distinct from its close analog ibotenic acid, which melts at 151-152 °C (anhydrous) without decomposition at its melting point, and from muscimol, which melts at 175 °C [1][2]. This thermal behavior is a direct consequence of the unique 2(3H)-oxazolone ring in muscazone, providing a clear, quantifiable physical property for identity verification and quality control.

Analytical Chemistry Quality Control Material Science

Electroanalytical Differentiation via Cathodic Reduction Mechanism

A theoretical study on the electroanalytical determination of ibotenic acid and muscazone mycotoxins using a conducting polymer/vanadium oxyhydroxide composite electrode found that the cathodic reduction process proceeds by a different manner for each compound [1]. This difference in electrochemical behavior suggests that they can be selectively detected and quantified in a mixture, providing a basis for developing specific sensors or analytical methods.

Electrochemistry Analytical Detection Mycotoxin Analysis

Structural and Pharmacological Activity Profile: Muscazone vs. Ibotenic Acid and Muscimol

Muscazone contains a 2(3H)-oxazolone ring, a structural isomer of the isoxazole ring found in ibotenic acid. This fundamental structural difference is correlated with a significant reduction in pharmacological activity. While ibotenic acid is a potent NMDA agonist and muscimol is a potent GABA-A agonist (Kd = 41 nM), muscazone's psychoactive effects are described as 'dubious' or 'minor' [1][2]. This makes muscazone a valuable negative control or a scaffold for designing analogs with altered receptor selectivity.

Pharmacology Medicinal Chemistry Natural Product Research

Optimal Scientific and Industrial Use Cases for Muscazone (CAS 2255-39-2)


Analytical Reference Standard for the Detection and Quantification of Amanita Toxins

In forensic toxicology and food safety laboratories, muscazone is an essential analytical reference standard. Its distinct physicochemical properties, including its unique melting point (190 °C with decomposition) and differential electrochemical behavior [6], make it necessary for developing and validating accurate, selective analytical methods for the detection of Amanita alkaloids in biological fluids and mushroom samples, distinguishing it from ibotenic acid and muscimol .

Synthetic Intermediate for Novel Amino Acid and Peptide Building Blocks

As demonstrated in patent literature, muscazone serves as a starting material for the synthesis of protected 2,4-diamino-3-hydroxybutyric acid derivatives, a class of compounds with applications in peptide and peptidomimetic drug discovery [6]. This specific synthetic utility is not shared by its more common analogs, creating a niche procurement demand for laboratories engaged in novel amino acid synthesis and peptide engineering.

Negative Control or Low-Activity Scaffold in Neuropharmacology Research

Given its 'dubious' psychoactivity and significantly lower potency compared to muscimol and ibotenic acid [6], muscazone is an ideal compound for use as a negative control in in vitro and in vivo studies investigating the GABAergic and glutamatergic systems. Researchers can use it to isolate the specific effects of more potent Amanita alkaloids or to probe the structure-activity relationship of the oxazolone ring, a core motif distinct from the isoxazole ring of its potent relatives [5].

Target Compound for Method Development in Electroanalytical Chemistry

The demonstration that muscazone and ibotenic acid undergo cathodic reduction via different mechanisms on a conducting polymer-modified electrode [6] opens a specific avenue for the development of novel electrochemical sensors. This makes muscazone a target analyte of interest for electrochemists and analytical scientists focused on creating selective detection platforms for mycotoxins in complex environmental or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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